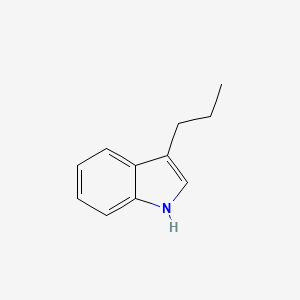

3-propyl-1H-indole

Übersicht

Beschreibung

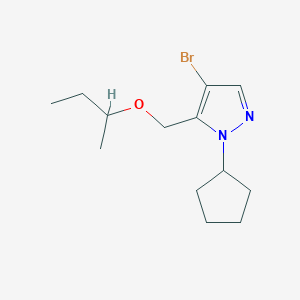

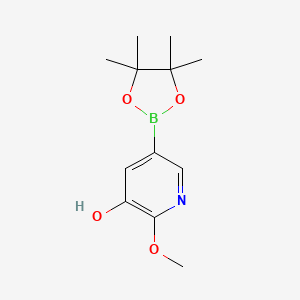

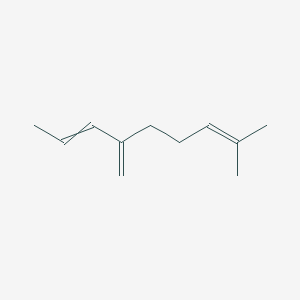

“3-propyl-1H-indole” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring . Indole derivatives are biologically important chemicals present in microorganisms, plants, and animals . They are known to be very efficient antioxidants, protecting both lipids and proteins from peroxidation .

Synthesis Analysis

Indole synthesis has been a central theme in organic synthesis over the last century . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .

Molecular Structure Analysis

The conformational space of indole derivatives was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set . A topological study based on Bader’s theory (AIM: atoms in molecules) and natural bond orbital (NBO) framework performed with the aim to analyze the stability and reactivity of the conformers allowed the understanding of electronic aspects relevant in the study of the antioxidant properties of indole derivatives .

Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus has exhibited many important biological activities including antioxidant . 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Physical And Chemical Properties Analysis

The conformational space of indole derivatives was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set . Intramolecular hydrogen bonds were found and were characterized as blue-shifting hydrogen bonding interactions .

Wissenschaftliche Forschungsanwendungen

Stem Cell Research

3-propyl-1H-indole derivatives have been explored in the context of stem cell research. In a study, PKC inhibitors, specifically a derivative of 3-propyl-1H-indole, were found to regulate the self-renewal of embryonic stem cells (ESCs) through epigenetic modifications. This research highlights the potential of these compounds in regenerative medicine and stem cell therapy (Sun et al., 2022).

Antimicrobial Activity

Indole-2-carboxylic acid derivatives, synthesized from 1-Propyl-1H-indole-2-carboxylic acid, have shown significant antibacterial and moderate antifungal activities. This suggests a potential application in developing new antimicrobial agents (Raju et al., 2015).

Organic Chemistry and Catalysis

The synthesis and functionalization of indoles, including 3-propyl-1H-indole derivatives, have been a significant area of research in organic chemistry. These compounds are integral to creating biologically active natural and synthetic molecules (Cacchi & Fabrizi, 2005). Additionally, studies have explored the use of indole derivatives in organic catalysis, such as the solvent-free preparation of bis(1H-indol-3-yl)methanes (Khalafi‐Nezhad et al., 2008).

Wirkmechanismus

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . All indolamines have a heteroaromatic ring system of high electroreactivity and they only differ in the functional group in their side chain . These substituents determine to a great extent the reactivity, potency, and efficiency of radical scavenging activity .

Safety and Hazards

Indole compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-propyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h3-4,6-8,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOAOKTUPHMFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-propyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl-](/img/structure/B3248302.png)